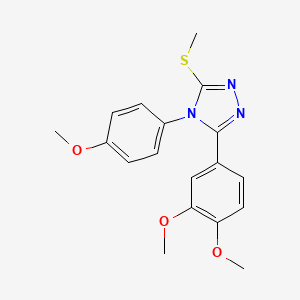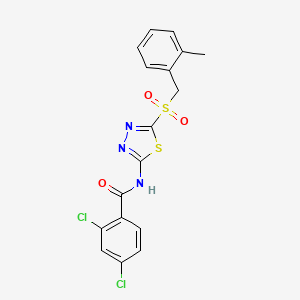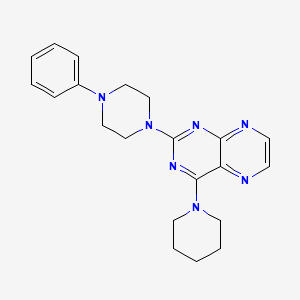![molecular formula C12H18ClNO3S B15109309 [(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine](/img/structure/B15109309.png)
[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine is an organic compound that features a sulfonyl group attached to an ethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and is usually complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by other nucleophiles.
Oxidation: The butoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products Formed
Nucleophilic substitution: Products include azides or nitriles.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of [(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The butoxy group can interact with hydrophobic pockets, enhancing binding affinity.
Comparación Con Compuestos Similares
[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine can be compared with similar compounds such as:
[(3-Butoxy-4-fluorophenyl)sulfonyl]ethylamine: Similar structure but with a fluorine atom instead of chlorine.
[(3-Butoxy-4-bromophenyl)sulfonyl]ethylamine: Similar structure but with a bromine atom instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms.
Propiedades
Fórmula molecular |
C12H18ClNO3S |
|---|---|
Peso molecular |
291.79 g/mol |
Nombre IUPAC |
3-butoxy-4-chloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-3-5-8-17-12-9-10(6-7-11(12)13)18(15,16)14-4-2/h6-7,9,14H,3-5,8H2,1-2H3 |
Clave InChI |
QMUMDBSWMDGMDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(2,4-dichlorophenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15109227.png)

![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone](/img/structure/B15109232.png)
![Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]-](/img/structure/B15109240.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15109249.png)
![N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15109251.png)
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B15109266.png)
![1-(2,6-Dimethylphenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B15109272.png)
![methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate](/img/structure/B15109278.png)

![N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15109286.png)
![N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B15109291.png)

![10-(4-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15109303.png)
